molecular formula C14H20N2O3 B6339870 Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate CAS No. 1024265-60-8

Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate

Cat. No. B6339870
CAS RN: 1024265-60-8
M. Wt: 264.32 g/mol
InChI Key: UJWCXFIZKIVRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate (ETPC) is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the alkaloid cinnoline and is part of a larger family of compounds known as cinnoline-4-carboxylates. ETPC has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In particular, it has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation, improve insulin sensitivity, and protect against oxidative stress. Additionally, Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been studied for its potential to protect against neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate is not fully understood. However, it is believed to act through several mechanisms, including inhibition of tumor cell proliferation, inhibition of inflammatory pathways, and inhibition of oxidative stress. Additionally, Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate are not fully understood. However, it has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation, improve insulin sensitivity, and protect against oxidative stress. Additionally, Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it has been shown to have a variety of therapeutic applications and can be used to study the mechanisms of action of various compounds. However, there are some limitations to using Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in an appropriate solvent prior to use. Additionally, it is not very stable and must be stored at low temperatures to prevent degradation.

Future Directions

There are a number of potential future directions for Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate research. For example, further research could be conducted to better understand the mechanism of action of Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate and its potential therapeutic applications. Additionally, further research could be conducted to develop more effective and efficient synthesis methods for Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate. Additionally, further research could be conducted to develop more effective delivery systems for Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate, such as nanoparticles or liposomes. Finally, further research could be conducted to explore the potential synergistic effects of combining Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate with other compounds.

Synthesis Methods

Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate can be synthesized from the reaction of ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline (ETP) with ethyl 4-chloro-3-oxobutanoate in the presence of a base. The reaction yields a product with a yield of approximately 75%. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, and is usually conducted at a temperature of approximately 80°C. The reaction time is typically around 1 hour.

properties

IUPAC Name

ethyl 3,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydrocinnoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-5-19-13(18)11-8(2)15-16-9-6-14(3,4)7-10(17)12(9)11/h11,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWCXFIZKIVRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=NNC2=C1C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,7,7-trimethyl-5-oxo-1,4,6,7,8-pentahydrocinnoline-4-carboxylate

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